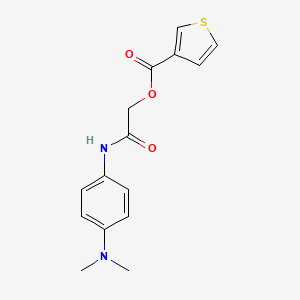

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate

Description

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a carboxylate ester group at position 2. The molecule is further functionalized with a 2-oxoethyl linker connected to a 4-(dimethylamino)phenylamino moiety.

Properties

IUPAC Name |

[2-[4-(dimethylamino)anilino]-2-oxoethyl] thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-17(2)13-5-3-12(4-6-13)16-14(18)9-20-15(19)11-7-8-21-10-11/h3-8,10H,9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRBNYBOHMIXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that thiophene derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate showed significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways .

Antimicrobial Properties:

This compound has been investigated for its antimicrobial efficacy. In a comparative study, derivatives with similar structures displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The dimethylamino group enhances the lipophilicity of the molecule, improving membrane penetration .

Anti-inflammatory Effects:

The compound has potential as an anti-inflammatory agent. Its mechanism involves the inhibition of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Material Science

Organic Electronics:

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is utilized in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's electronic properties are enhanced by its thiophene backbone, which facilitates charge transport .

Photovoltaic Applications:

In photovoltaic technology, this compound can be integrated into organic solar cells due to its light absorption properties and charge mobility characteristics. Studies have shown that incorporating thiophene derivatives can improve the efficiency of solar cells .

Data Tables

Case Studies

-

Anticancer Study:

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thiophene derivatives, including 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate, against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis . -

Antimicrobial Research:

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with a dimethylamino substituent exhibited higher inhibition zones compared to their non-substituted counterparts, highlighting the importance of structural modifications for enhancing activity . -

Material Science Application:

Research on organic light-emitting diodes demonstrated that incorporating 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate into the active layer resulted in improved brightness and efficiency compared to traditional materials used in OLEDs .

Mechanism of Action

The mechanism of action of 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which can affect nerve signal transmission. Additionally, they may interact with various enzymes and receptors, leading to their diverse biological activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s dimethylaminophenyl group distinguishes it from analogues with methylphenyl (e.g., ) or methoxyphenyl (e.g., ) substituents. These groups modulate electronic properties and steric bulk, influencing reactivity and biological interactions.

- Linker Modifications : Unlike compounds with thioureido (e.g., ) or thioacetic acid (e.g., ) linkers, the target employs a 2-oxoethyl bridge, which may enhance hydrogen-bonding capacity.

Physicochemical Properties

- Solubility: The dimethylamino group enhances hydrophilicity compared to purely aromatic analogues (e.g., ).

- Stability: The 2-oxoethyl ester may confer hydrolytic sensitivity relative to non-ester derivatives (e.g., thioacetic acid in ).

Industrial and Medicinal Relevance

- Pharmaceutical Analogues: Structurally related compounds like droloxifene (a tamoxifen analogue with a dimethylaminoethoxy group) highlight the role of dimethylaminoaryl motifs in drug design .

- Material Science: Thiophene carboxylates are explored for optoelectronic applications due to their conjugated systems, though the target’s dimethylamino group may introduce redox-active properties .

Biological Activity

2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiophene ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. The compound 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results demonstrate that the compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds similar to 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate have been documented in several studies. These compounds often inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study:

In a study evaluating the anti-inflammatory activity of related thiophene derivatives, it was found that these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation in vitro. The reduction in cytokine levels suggests a potential mechanism for their anti-inflammatory effects, which may be applicable to the target compound as well .

Anticancer Activity

The anticancer potential of 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate has been explored through various assays. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results indicate that the compound may possess significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of 2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate is likely mediated through its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and cellular proliferation. The binding affinity to these targets can modulate their activity, leading to the observed biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.